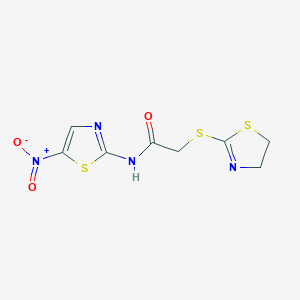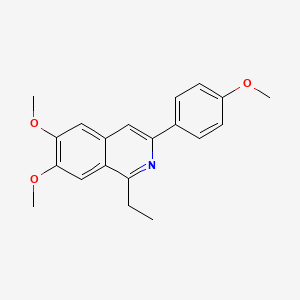![molecular formula C22H23NO3S3 B11678526 (5Z)-3-ethyl-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678526.png)
(5Z)-3-ethyl-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-エチル-5-(3-メトキシ-4-{2-[(4-メチルフェニル)スルファニル]エトキシ}ベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオン類に属する合成有機化合物です。 これらの化合物は、さまざまな生物活性で知られており、その潜在的な治療用途についてしばしば研究されています。
準備方法
合成経路と反応条件
(5Z)-3-エチル-5-(3-メトキシ-4-{2-[(4-メチルフェニル)スルファニル]エトキシ}ベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、一般的に次の手順が含まれます。
チアゾリジンオン環の形成: これは、適切なアルデヒドとチオアミドを塩基の存在下で反応させることで達成できます。
ベンジリデン基の導入: ベンジリデン基は、適切なベンズアルデヒド誘導体との縮合反応によって導入できます。
エチル基とメトキシ基: これらの基は、エチルハライドとメトキシ試薬を用いたアルキル化反応によって導入できます。
工業生産方法
このような化合物の工業生産方法は、多くの場合、高い収率と純度を確保するために、制御された条件下での大規模なバッチ反応を含みます。 自動化された反応器と連続フローシステムの使用は、効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸化反応を受けることができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、求核置換反応に関与することができ、官能基が求核剤によって置換されます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および触媒的水素化。
置換: アミン、チオール、ハライドなどの求核剤。
形成される主要な生成物
酸化: 酸素含有官能基を追加した酸化誘導体。
還元: 水素化された官能基を有する還元誘導体。
置換: 既存の官能基を新しい官能基で置換した置換誘導体。
科学研究への応用
化学
触媒作用: この化合物は、さまざまな化学反応で触媒または配位子として使用できます。
材料科学: ポリマーやその他の材料に組み込み、性能を向上させることができます。
生物学
酵素阻害: この化合物は、特定の酵素の阻害剤として作用する可能性があり、生化学的研究に役立ちます。
細胞シグナル伝達: 細胞シグナル伝達経路と相互作用を研究するために使用できます。
医学
創薬: この化合物の生物活性は、特にチアゾリジンオンが有効性を示してきた疾患に対する創薬の候補となります。
治療的用途:
産業
農業: この化合物は、害虫駆除のための農薬の開発に使用できます。
製薬: 製薬中間体と有効成分の合成に使用できます。
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst or a ligand in various chemical reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways and interactions.
Medicine
Drug Development: The compound’s biological activity makes it a candidate for drug development, particularly for diseases where thiazolidinones have shown efficacy.
Therapeutic Applications:
Industry
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
作用機序
(5Z)-3-エチル-5-(3-メトキシ-4-{2-[(4-メチルフェニル)スルファニル]エトキシ}ベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的との相互作用が含まれます。 これらの標的には、酵素、受容体、および生物学的経路に関与するその他のタンパク質が含まれる可能性があります。 この化合物の効果は、これらの標的への結合によって仲介され、それらの活性の調節とそれに続く生物学的応答につながります。
類似の化合物との比較
類似の化合物
チアゾリジンジオン: 抗糖尿病作用で知られています。
ベンジリデン誘導体: 類似のベンジリデン基を有する化合物。
チオアミド: チオアミド官能基を含む化合物。
独自性
(5Z)-3-エチル-5-(3-メトキシ-4-{2-[(4-メチルフェニル)スルファニル]エトキシ}ベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、官能基の特定の組み合わせにより、独自の化学的および生物学的特性が付与されます。
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with similar benzylidene groups.
Thioamides: Compounds containing thioamide functional groups.
Uniqueness
(5Z)-3-ethyl-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H23NO3S3 |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
(5Z)-3-ethyl-5-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23NO3S3/c1-4-23-21(24)20(29-22(23)27)14-16-7-10-18(19(13-16)25-3)26-11-12-28-17-8-5-15(2)6-9-17/h5-10,13-14H,4,11-12H2,1-3H3/b20-14- |
InChIキー |
HUACHUCMTYOONS-ZHZULCJRSA-N |
異性体SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCSC3=CC=C(C=C3)C)OC)/SC1=S |
正規SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCSC3=CC=C(C=C3)C)OC)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11678444.png)

![Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11678464.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11678477.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678480.png)
![(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11678486.png)
![4-{[6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzamide](/img/structure/B11678493.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11678505.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11678508.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11678509.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11678513.png)
![(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678518.png)
![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11678527.png)

